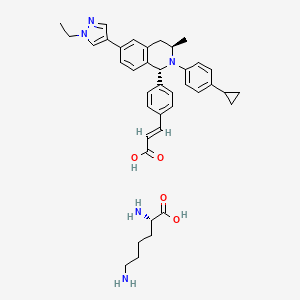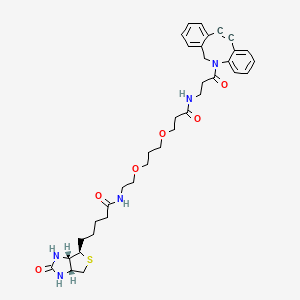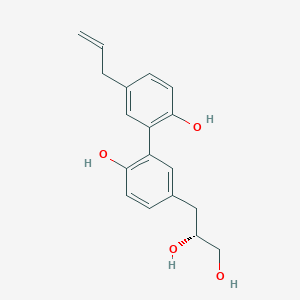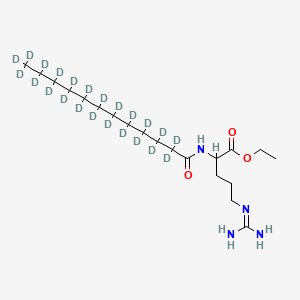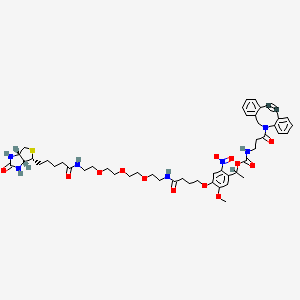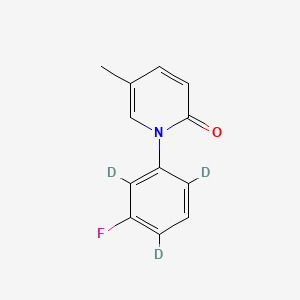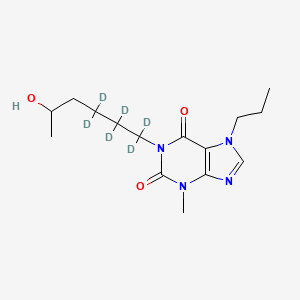
(Rac)-5-Hydroxy propentofylline-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-5-Hydroxy propentofylline-d6 is a deuterated analog of propentofylline, a xanthine derivative. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in various analytical and biochemical studies. The deuterium labeling helps in tracing and studying metabolic pathways, making it a valuable tool in pharmacokinetics and pharmacodynamics research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-5-Hydroxy propentofylline-d6 involves the incorporation of deuterium atoms into the propentofylline molecule. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available propentofylline.
Deuterium Exchange: The hydrogen atoms in the propentofylline molecule are replaced with deuterium atoms through a deuterium exchange reaction. This is typically achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents under specific conditions.
Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions are conducted in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the compound.
Packaging: The final product is packaged under controlled conditions to prevent contamination and degradation.
化学反应分析
Types of Reactions
(Rac)-5-Hydroxy propentofylline-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted xanthine derivatives.
科学研究应用
(Rac)-5-Hydroxy propentofylline-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用机制
(Rac)-5-Hydroxy propentofylline-d6 exerts its effects primarily through its interaction with adenosine receptors and phosphodiesterase enzymes. The deuterium labeling does not significantly alter its mechanism of action compared to the non-deuterated form. The compound:
Inhibits c-AMP Phosphodiesterase: This leads to increased levels of cyclic AMP (c-AMP) in cells, which has various downstream effects.
Stimulates Nerve Growth Factor: Promotes neuronal growth and survival.
Inhibits Adenosine Transport: Enhances the effects of adenosine by preventing its reuptake.
相似化合物的比较
Similar Compounds
Propentofylline: The non-deuterated form of (Rac)-5-Hydroxy propentofylline-d6.
Theophylline: Another xanthine derivative with similar pharmacological effects.
Caffeine: A well-known xanthine derivative with stimulant properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where precise tracking of the compound is required.
属性
分子式 |
C15H24N4O3 |
|---|---|
分子量 |
314.41 g/mol |
IUPAC 名称 |
1-(1,1,2,2,3,3-hexadeuterio-5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3/i5D2,6D2,9D2 |
InChI 键 |
CERFGCPAKWKZEK-BHEAPFQRSA-N |
手性 SMILES |
[2H]C([2H])(CC(C)O)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C |
规范 SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


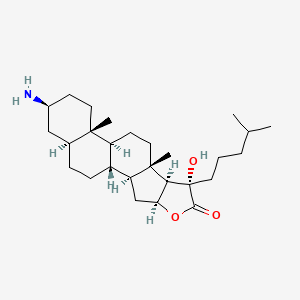
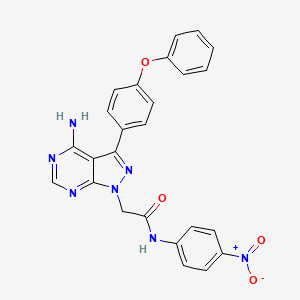
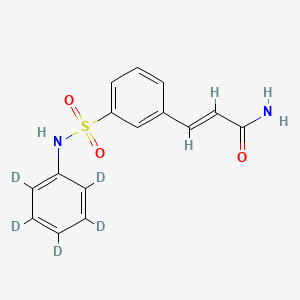
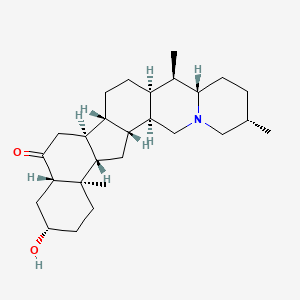
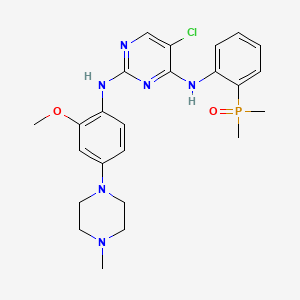
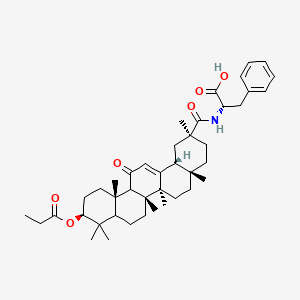
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
